(3-Cyclopropoxy-1,2-phenylene)dimethanamine
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Overview
Description
(3-Cyclopropoxy-1,2-phenylene)dimethanamine is an organic compound with the molecular formula C11H16N2O It is characterized by the presence of a cyclopropoxy group attached to a phenylene ring, which is further substituted with two methanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-1,2-phenylene)dimethanamine typically involves the reaction of cyclopropyl alcohol with a suitable phenylene derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the cyclopropyl alcohol, followed by nucleophilic substitution on a halogenated phenylene compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropoxy-1,2-phenylene)dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopropoxy-phenylene oxides.
Reduction: Formation of cyclopropoxy-phenylene amines.
Substitution: Formation of substituted cyclopropoxy-phenylene derivatives.
Scientific Research Applications
(3-Cyclopropoxy-1,2-phenylene)dimethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-1,2-phenylene)dimethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropoxy group may play a role in stabilizing the compound’s interaction with its target, while the methanamine groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropoxy-1,2-phenylene)dimethanamine: Similar structure but with the cyclopropoxy group at a different position.
(2-Cyclopropoxy-1,2-phenylene)dimethanamine: Another positional isomer with the cyclopropoxy group at the 2-position.
Uniqueness
(3-Cyclopropoxy-1,2-phenylene)dimethanamine is unique due to the specific positioning of the cyclopropoxy group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers.
Properties
CAS No. |
1243388-17-1 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
[2-(aminomethyl)-3-cyclopropyloxyphenyl]methanamine |
InChI |
InChI=1S/C11H16N2O/c12-6-8-2-1-3-11(10(8)7-13)14-9-4-5-9/h1-3,9H,4-7,12-13H2 |
InChI Key |
SFEBEXPBIGFGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2CN)CN |
Origin of Product |
United States |
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